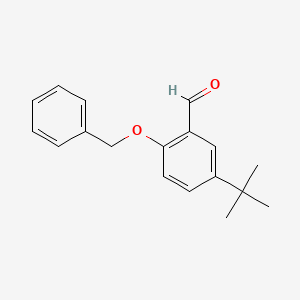

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-tert-butyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTIMZSCOMGULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716778 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796047-09-1 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde CAS number

An In-Depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde CAS Number: 796047-09-1

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, characterization, and applications. We will explore a validated two-step synthesis pathway, beginning with the formylation of 4-tert-butylphenol to yield the precursor, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the benzyl protective group. The causality behind experimental choices, detailed protocols, and the compound's potential as a building block for complex ligands and biologically active molecules are discussed. This guide emphasizes scientific integrity, providing self-validating protocols and authoritative references to support all technical claims.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of the bulky tert-butyl group and the benzyl ether moiety makes it a valuable intermediate for synthesizing sterically hindered ligands and complex organic molecules.

Table 2.1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 796047-09-1[1] |

| Molecular Formula | C₁₈H₂₀O₂[1] |

| Molecular Weight | 268.3 g/mol [1][2] |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O[1] |

| MDL Number | MFCD26393324[1] |

Table 2.2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Expected to be a solid or oil | General Knowledge |

| Storage | Inert atmosphere, 2-8°C[1] | Achmem[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-step process. This pathway offers high yields and utilizes well-established, reliable organic reactions.

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the ether linkage, suggesting a Williamson ether synthesis between a benzyl halide and the corresponding phenol, 5-tert-butyl-2-hydroxybenzaldehyde. This phenol, in turn, can be synthesized from commercially available 4-tert-butylphenol via an electrophilic aromatic substitution (formylation).

References

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde molecular weight

An In-depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a sterically influential tert-butyl group, and a versatile benzyloxy protecting group, makes it a valuable synthetic intermediate. The aldehyde functionality serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of complex molecular scaffolds.[1] The tert-butyl group can enhance lipophilicity and modulate interactions with biological targets, while the benzyloxy group can be strategically removed or used to influence the electronic properties of the aromatic ring.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will cover its fundamental physicochemical properties, provide detailed protocols for its synthesis and purification, and explore its applications as a precursor to bioactive molecules.

Physicochemical and Computed Properties

The foundational characteristics of a compound are critical for its application in synthesis and biological screening. The molecular weight of this compound is 268.3 g/mol .[2] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₂ | [2] |

| Molecular Weight | 268.3 g/mol | [2][3][4] |

| Exact Mass | 268.146329876 Da | [3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | [2] |

| XLogP3-AA (Lipophilicity) | 4.5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 5 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved via a two-step process: first, the ortho-formylation of 4-tert-butylphenol to create the key intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the benzyloxy group.

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from the Duff reaction, a reliable method for the formylation of activated phenols. The use of trifluoroacetic acid as both a solvent and catalyst facilitates the reaction with hexamethylenetetramine.[5]

Materials:

-

4-tert-butylphenol

-

Hexamethylenetetramine

-

Anhydrous trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) and hexamethylenetetramine (2 equivalents) in anhydrous TFA.

-

Heat the reaction mixture to 80°C and maintain under reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it into a beaker containing 4 M HCl solution, stirring vigorously for 15 minutes to hydrolyze the intermediate imine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x volume of aqueous layer).[5]

-

Combine the organic layers and wash sequentially with 4 M HCl and deionized water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often a yellow viscous liquid and can be purified by column chromatography if necessary.[5]

Protocol 2.2: Synthesis of this compound

This step employs the Williamson ether synthesis, a classic and robust method for forming ethers. The phenoxide, generated in situ by the base, acts as a nucleophile, attacking the electrophilic benzyl bromide.

Materials:

-

5-tert-butyl-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (1.5-2.0 equivalents). The base is crucial for deprotonating the phenol, making it nucleophilic.

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine. This workup removes any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude this compound.

Purification and Characterization

Purification is critical to remove unreacted starting materials, byproducts (e.g., benzyl alcohol), or over-oxidized impurities (benzoic acid). Column chromatography is the most effective method.[6]

Caption: Standard workflow for purification via flash column chromatography.

Protocol 3.1: Purification by Flash Column Chromatography

Rationale: A gradient of hexane and ethyl acetate is used as the mobile phase. Non-polar impurities will elute first in the low-polarity solvent, while the desired, more polar aldehyde product requires a higher concentration of ethyl acetate to elute from the silica gel.[7]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes and Ethyl Acetate (EtOAc)

-

TLC plates

Procedure:

-

Determine Eluent System: Perform TLC analysis on the crude material using various ratios of hexanes:EtOAc (e.g., 95:5, 90:10, 80:20). The optimal system should provide a retention factor (Rƒ) of ~0.3 for the desired product.[7]

-

Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with a low-polarity mixture (e.g., 98:2 Hexanes:EtOAc). Gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

3.2: Spectroscopic Characterization

Self-validation of the final product's identity and purity is essential.

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons on both rings (6.8-7.5 ppm), the benzylic methylene protons (~5.1 ppm, singlet), and the tert-butyl protons (~1.3 ppm, singlet).

-

¹³C NMR: Key signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), the benzylic carbon (~70 ppm), and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 268.3, with characteristic fragmentation patterns.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. The aldehyde group is a reactive handle for derivatization, enabling access to a wide array of chemical structures.[1]

Caption: The aldehyde as a reactive hub for synthetic diversification.

Key Application Areas:

-

Anticancer Agents: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[1]

-

Neurodegenerative Diseases: The benzyloxy chalcone scaffold, synthesized from benzyloxy benzaldehydes, has been identified as a promising new class of reversible and selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating neurodegenerative disorders.[8]

-

General Synthetic Chemistry: It serves as a precursor in multi-step syntheses where a protected salicylaldehyde moiety is required. The benzyloxy group is a stable protecting group that can be readily removed by catalytic hydrogenation to reveal the free phenol if needed at a later synthetic stage.

Handling and Storage

For long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.[2]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. achmem.com [achmem.com]

- 3. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C18H20O2 | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde | C18H20O2 | CID 13645747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry and a scaffold in medicinal chemistry. Its structure combines a reactive aldehyde functionality, a sterically hindering tert-butyl group that enhances lipophilicity, and a benzyl ether protecting group. This unique combination of features makes it a versatile building block for the synthesis of more complex molecular architectures. The benzyloxy pharmacophore, in particular, is a recognized motif in the design of bioactive compounds, including enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential applications, with a focus on insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and chemical properties.

IUPAC Name: this compound CAS Number: 796047-09-1[2] Molecular Formula: C₁₈H₂₀O₂[3] Molecular Weight: 268.35 g/mol [3]

The molecule's structure features a benzaldehyde core where the hydroxyl group at position 2 is protected as a benzyl ether, and a tert-butyl group is substituted at position 5. This substitution pattern influences the molecule's reactivity and solubility.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 268.35 g/mol | PubChem[4][5] |

| Molecular Formula | C₁₈H₂₀O₂ | Achmem[3] |

| XLogP3-AA | 4.5 | PubChem[4][5] |

| Hydrogen Bond Donor Count | 0 | PubChem[4][5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4][5] |

| Rotatable Bond Count | 5 | PubChem[5] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | Achmem[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, Methanol (Slightly). | ChemicalBook[6] (Inferred from 2-Benzyloxybenzaldehyde) |

Note: Some properties are computationally derived or inferred from structurally similar compounds due to limited experimental data for this specific molecule.

Synthesis and Purification

The most direct and common synthesis of this compound involves a two-step process starting from 4-tert-butylphenol. This process includes formylation followed by etherification.

Step 1: Formylation of 4-tert-butylphenol

The initial step is the synthesis of the precursor, 5-tert-butyl-2-hydroxybenzaldehyde (also known as 5-tert-butylsalicylaldehyde), via the Duff reaction or a similar formylation method.

Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde [7][8]

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq) and hexamethylenetetramine (2.0 eq) in anhydrous trifluoroacetic acid.

-

Heat the reaction mixture to 80°C and reflux for 24 hours.

-

After cooling, slowly pour the mixture into a 4 M hydrochloric acid solution and stir for 10 minutes.

-

Extract the aqueous layer with dichloromethane (2x volumes).

-

Combine the organic phases, wash with 4 M HCl and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using dichloromethane as the eluent to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow viscous liquid.[7][8]

Step 2: O-Benzylation of 5-tert-butyl-2-hydroxybenzaldehyde

The phenolic hydroxyl group is then protected via a Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for forming ethers.[9]

Protocol: Synthesis of this compound

-

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[9][10]

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.5-2.0 eq), to the solution and stir to form the phenoxide.[9][10]

-

Add benzyl bromide (BnBr, 1.2-1.5 eq) dropwise to the mixture at room temperature (or 0°C if using NaH).[9]

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[10]

-

After cooling to room temperature, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the final product.[10]

Diagram: Synthetic Workflow

Caption: Two-step synthesis of the target compound from 4-tert-butylphenol.

Spectral Characterization (Theoretical Analysis)

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, around δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.[12]

-

Aromatic Protons: Two distinct aromatic systems are present.

-

Benzaldehyde Ring: Three protons will appear in the range of δ 7.0-7.8 ppm, showing complex splitting patterns (doublets and triplets of doublets) based on their coupling.

-

Benzyl Ring: Five protons will appear around δ 7.2-7.5 ppm, typical for a monosubstituted benzene ring.

-

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet is expected around δ 5.1-5.3 ppm, integrating to two protons.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons will be observed upfield, around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Signals will appear between δ 110-160 ppm. The carbon bearing the benzyloxy group (C2) and the aldehyde (C1) will be the most downfield within this range.

-

Benzylic Carbon (-O-CH₂-Ph): A signal is expected around δ 70-75 ppm.

-

tert-Butyl Carbons: Two signals are expected: the quaternary carbon around δ 34-36 ppm and the methyl carbons around δ 30-32 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹ for the tert-butyl and benzylic groups.

-

C-O-C Stretch (Ether): A characteristic band is expected in the 1200-1250 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by its aldehyde group and the stability of the benzyl ether.

Key Reactions

-

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds and ligands.

-

Wittig Reaction: It can undergo olefination with phosphorus ylides to form alkenes, a fundamental C-C bond-forming reaction.

-

Redox Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.

-

Debenzylation: The benzyloxy group is a robust protecting group but can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) to reveal the parent phenol, 5-tert-butyl-2-hydroxybenzaldehyde. This allows for late-stage functionalization of the hydroxyl group.

Diagram: Core Reactivity Pathways

Caption: Key chemical transformations of the title compound.

Relevance in Medicinal Chemistry

The benzyloxybenzaldehyde scaffold is of significant interest in drug development.[13]

-

Enzyme Inhibition: Derivatives of benzyloxybenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells and associated with chemotherapy resistance.[13] The aldehyde moiety can act as a handle for designing potent inhibitors.

-

Monoamine Oxidase (MAO) Inhibitors: Chalcones synthesized from benzyloxy benzaldehydes have shown potent and reversible inhibitory activity against monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[1] The benzyloxy group is a recognized pharmacophore that contributes to binding affinity.[1]

-

Anticancer and Antimicrobial Agents: Various benzaldehyde derivatives, including those with benzyloxy substitutions, have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties.[14] The tert-butyl group often serves to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.

The title compound is a strategic starting material for synthesizing libraries of such bioactive molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Safety, Handling, and Storage

-

Hazards: While specific GHS data is limited, related benzaldehydes are classified as irritants.[6][11] It may cause skin, eye, and respiratory irritation.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion

This compound is a synthetically versatile molecule with significant potential as a building block in materials science and medicinal chemistry. Its well-defined reactivity, centered on the aldehyde functional group, and the strategic placement of the benzyloxy and tert-butyl moieties, provide a robust platform for the development of novel compounds. For drug development professionals, this scaffold offers a proven starting point for designing inhibitors of key enzymatic targets, particularly in oncology and neuropharmacology. The synthetic protocols and characterization data outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound.

References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. achmem.com [achmem.com]

- 4. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C18H20O2 | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde | C18H20O2 | CID 13645747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]

- 7. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde structure

An In-Depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde: Synthesis, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. We will delve into its structural characteristics, detailed synthetic pathways with mechanistic insights, and its applications in advanced chemical synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this versatile molecule.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by three key functional groups attached to a benzene ring:

-

An aldehyde group (-CHO) , which is a versatile handle for a wide array of chemical transformations.

-

A bulky tert-butyl group (-(CH₃)₃) , which imparts significant steric hindrance and increases lipophilicity. This group often directs reactions to specific positions on the aromatic ring.

-

A benzyloxy group (-OCH₂C₆H₅) , which serves as a protecting group for the phenolic hydroxyl group. This protection is crucial in multi-step syntheses, allowing for selective reactions at the aldehyde functionality without interference from the acidic phenol proton.

The strategic placement of these groups makes it a valuable building block in the synthesis of complex molecules, including ligands for catalysis, pharmaceutical intermediates, and molecular sensors.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₂[1] |

| Molecular Weight | 268.35 g/mol [1] |

| CAS Number | 796047-09-1[1] |

| Appearance | Typically a solid or oil |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O[1] |

| IUPAC Name | This compound |

Strategic Synthesis Pathway

The synthesis of this compound is a well-established two-step process. The logic behind this strategy is to first introduce the aldehyde group onto a commercially available phenol and then protect the resulting hydroxyl group to enable further, selective chemistry.

Caption: Overall synthetic workflow for this compound.

Step 1: Ortho-Formylation of 4-tert-butylphenol

The initial step involves the regioselective formylation of 4-tert-butylphenol to produce the key intermediate, 5-tert-butyl-2-hydroxybenzaldehyde. The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile primarily to the ortho position. The bulky tert-butyl group at the para position further ensures high regioselectivity. Two classical methods are predominantly employed for this transformation: the Duff reaction and the Reimer-Tiemann reaction.

Method A: The Duff Reaction (Preferred for Yield and Simplicity)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or glycerol.[2][3] This method is often favored for its operational simplicity and moderate to good yields for electron-rich phenols.[3]

Reaction Mechanism: The reaction proceeds through the generation of an electrophilic iminium ion from protonated HMTA. This electrophile then attacks the electron-rich ortho position of the phenol. A series of steps, including an intramolecular redox reaction and subsequent acid hydrolysis, converts the initial adduct into the final aldehyde.[2][4]

Caption: Simplified mechanism of the Duff reaction for ortho-formylation.

Experimental Protocol (Duff Reaction):

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq.) and hexamethylenetetramine (2.0 eq.) in anhydrous trifluoroacetic acid.[5][6]

-

Heat the reaction mixture to reflux (approximately 80°C) for 24 hours.[5][6]

-

Cool the mixture and slowly pour it into a 4 M hydrochloric acid solution (aq.) with stirring.[5]

-

Extract the product with dichloromethane (2x).[5]

-

Combine the organic layers, wash with 4 M HCl and then with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product via silica gel column chromatography to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow oil or solid.[5][7]

Method B: The Reimer-Tiemann Reaction

An alternative, though often lower-yielding, method is the Reimer-Tiemann reaction. This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to formylate phenols.[8][9] The active electrophile in this case is dichlorocarbene (:CCl₂), generated in situ.[10][11][12]

Reaction Mechanism: The strong base deprotonates both the phenol to form the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the dichloromethyl group under basic conditions yields the aldehyde.[8][11]

Step 2: Benzyl Protection via Williamson Ether Synthesis

With the hydroxyl group correctly positioned ortho to the new aldehyde, the next step is to protect it. The benzyl group is an ideal choice as it is stable under a wide range of conditions but can be easily removed later by catalytic hydrogenolysis.[13] The Williamson ether synthesis is the classic and most efficient method for this transformation.[14][15]

Reaction Mechanism (Sₙ2): This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[14][16] First, a base deprotonates the phenolic hydroxyl group of 5-tert-butyl-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide (or chloride) in a backside attack, displacing the bromide ion and forming the ether linkage.[14][17] The use of a primary halide like benzyl bromide is crucial, as secondary or tertiary halides would lead to competing elimination reactions.[16][18]

Caption: Mechanism of the Williamson Ether Synthesis for benzyl protection.

Experimental Protocol (Williamson Ether Synthesis):

-

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like acetone or DMF.[19]

-

Add a mild base such as anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq.).[19] The base should be strong enough to deprotonate the phenol but not cause other side reactions.

-

Add benzyl bromide (BnBr, ~1.1 eq.) to the mixture.[13][20][21] Benzyl chloride can also be used, but bromide is more reactive.[19]

-

Heat the reaction mixture to reflux and stir until TLC analysis indicates the consumption of the starting material.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product, this compound, can be purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

While physical spectra are not provided, the structure of this compound allows for the confident prediction of key spectroscopic features.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A sharp singlet around δ 9.8-10.5 ppm.

-

Aromatic Protons: Signals for the disubstituted ring (3H) and the monosubstituted benzyl ring (5H) would appear in the δ 6.9-7.8 ppm region with characteristic splitting patterns.

-

Benzyloxy Methylene Protons (-OCH₂-): A sharp singlet around δ 5.1 ppm, integrating to 2H.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3 ppm, integrating to 9H.[7]

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal in the δ 190-192 ppm range.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Benzyloxy Methylene Carbon: A signal around δ 70 ppm.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~34 ppm) and one for the methyl carbons (~31 ppm).[7]

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O-C Stretch (Ether): A distinct absorption in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

sp² C-H Stretches: Signals just above 3000 cm⁻¹.

-

sp³ C-H Stretches: Signals just below 3000 cm⁻¹.

-

Applications in Research and Development

The primary utility of this compound lies in its role as a protected synthetic intermediate. The precursor, 5-tert-butyl-2-hydroxybenzaldehyde, is known to be used in the synthesis of Schiff base ligands, antitumor agents, and various complexes.[5]

By protecting the hydroxyl group, the aldehyde becomes available for a host of transformations, such as:

-

Wittig reactions to form substituted styrenes.

-

Reductive amination to synthesize complex secondary and tertiary amines.

-

Grignard or organolithium additions to create secondary alcohols.

-

Condensation reactions to build larger molecular scaffolds.

After these transformations are complete, the benzyl protecting group can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C) to reveal the free phenol, which can then be used for further functionalization, such as forming metal complexes or participating in other coupling reactions.

Safety and Handling

As with all laboratory chemicals, this compound and its synthetic precursors should be handled with care in a well-ventilated fume hood.

-

Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[22] Ingestion may be harmful.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22][23]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22][23] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and air.[23][24] Inert atmosphere storage is recommended.[1]

-

Reagents: The synthesis involves hazardous materials. Benzyl bromide is a strong lachrymator and irritant.[21] Trifluoroacetic acid is highly corrosive. Chloroform is a suspected carcinogen.[25] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. achmem.com [achmem.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]

- 4. Duff reaction [a.osmarks.net]

- 5. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. byjus.com [byjus.com]

- 9. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. Williamson_ether_synthesis [chemeurope.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. byjus.com [byjus.com]

- 18. jk-sci.com [jk-sci.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Benzyl Ethers [organic-chemistry.org]

- 21. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. fishersci.com [fishersci.com]

- 24. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. We will detail a robust, field-proven two-step synthesis protocol, starting from commercially available precursors. The guide will also cover the compound's key physicochemical properties, spectral data, and potential applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as critical building blocks for a wide array of complex molecules. The strategic placement of functional groups on the benzaldehyde scaffold allows for precise control over the steric and electronic properties of the final product, making them invaluable in the design of new drugs and materials. The title compound, this compound, is of particular interest due to the presence of three key functional moieties:

-

The Aldehyde Group: A versatile functional group that can participate in a wide range of chemical transformations, including Wittig reactions, aldol condensations, and the formation of Schiff bases.[1]

-

The Benzyloxy Group: A common protecting group for phenols, which can be readily removed under specific conditions.[1] It also introduces a degree of lipophilicity and can be a key pharmacophore in its own right.[2]

-

The tert-Butyl Group: A bulky, lipophilic group that can enhance the metabolic stability of a molecule and provide steric hindrance to influence reaction selectivity.

This unique combination of features makes this compound a promising scaffold for the development of novel therapeutic agents, particularly in areas such as oncology and neurodegenerative diseases.[1][3]

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C18H20O2 | [4][5][6] |

| Molecular Weight | 268.35 g/mol | [4][5][6] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | [7] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogous compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Analogous compounds |

| Storage | Inert atmosphere, 2-8°C | [7] |

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (s, 1H, CHO), 7.8-7.3 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂Ph), 1.3 (s, 9H, C(CH₃)₃) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~190 (CHO), 160 (C-O), 148 (C-tBu), 136 (Ar-C), 130-127 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 71 (OCH₂Ph), 35 (C(CH₃)₃), 31 (C(CH₃)₃) ppm.

-

IR (KBr): ν ~2960 (C-H), 2870 (C-H), 1680 (C=O), 1600, 1480 (C=C) cm⁻¹.

-

MS (ESI+): m/z 269.15 [M+H]⁺, 291.13 [M+Na]⁺.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound can be efficiently achieved in two high-yielding steps from commercially available 4-tert-butylphenol. The overall synthetic pathway is outlined below:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde

This step employs a modified Duff reaction for the ortho-formylation of 4-tert-butylphenol.

Materials:

-

4-tert-Butylphenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid.[8][9]

-

Heat the reaction mixture to 80°C and reflux for 24 hours.[8][9]

-

Cool the mixture to room temperature and slowly pour it into a 4 M HCl solution with stirring.[8][9]

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).[8][9]

-

Combine the organic layers and wash sequentially with 4 M HCl and deionized water.[8][9]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][9]

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow viscous liquid.[8][9]

Step 2: Synthesis of this compound

This step involves the benzylation of the phenolic hydroxyl group of 5-tert-butyl-2-hydroxybenzaldehyde via a Williamson ether synthesis.

Materials:

-

5-tert-Butyl-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

Protocol:

-

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

-

Add potassium carbonate (2-3 equivalents) and benzyl bromide (1.1-1.2 equivalents) to the solution.[10]

-

Reflux the reaction mixture overnight, monitoring the reaction progress by TLC.[10]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents, particularly as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[1] The aldehyde functionality serves as a key anchoring point for the synthesis of a diverse library of potential inhibitors.

Neuroprotective Properties

The benzyloxy pharmacophore has been incorporated into various compounds with neuroprotective effects.[2] For instance, it is a key feature in safinamide, a monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] The synthesis of novel chalcones from benzyloxy benzaldehydes has also been explored for MAO-B inhibition.[2]

Antimicrobial and Anti-inflammatory Applications

Benzaldehyde derivatives, in general, have been investigated for their antimicrobial and anti-inflammatory properties.[3] The lipophilic nature of the tert-butyl and benzyloxy groups may enhance cell membrane permeability, potentially leading to improved biological activity.

Caption: Potential applications of this compound.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications. The detailed, validated protocols are intended to empower researchers to readily synthesize and utilize this compound in their own studies, fostering further exploration of its therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde | C18H20O2 | CID 13645747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C18H20O2 | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)-5-(tert-butyl)benzaldehyde | C18H20O2 | CID 177688493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde from 5-tert-butyl-2-hydroxybenzaldehyde.

This guide provides a comprehensive technical overview for the synthesis of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, a valuable intermediate in the development of various organic molecules and pharmaceutical agents. The procedure outlined herein is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction

This compound is a substituted aromatic aldehyde featuring a bulky tert-butyl group and a benzyloxy protecting group. This unique combination of functional groups makes it a strategic precursor for the synthesis of more complex molecular architectures. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, while the benzyloxy group provides a stable and selectively cleavable protecting group for the phenolic hydroxyl. This guide will focus on the efficient synthesis of this target molecule from the readily available starting material, 5-tert-butyl-2-hydroxybenzaldehyde, via the Williamson ether synthesis.

Core Synthesis Strategy: The Williamson Ether Synthesis

The O-benzylation of 5-tert-butyl-2-hydroxybenzaldehyde is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide leaving group.[2]

Reaction Mechanism

The mechanism can be dissected into two primary steps:

-

Deprotonation: The acidic phenolic proton of 5-tert-butyl-2-hydroxybenzaldehyde is abstracted by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause unwanted side reactions. A moderately weak base like potassium carbonate is often sufficient and offers advantages in terms of handling and work-up.[2]

-

Nucleophilic Attack: The generated phenoxide ion then undergoes an SN2 reaction with benzyl bromide. The nucleophilic oxygen atom attacks the benzylic carbon, leading to the formation of the desired ether linkage and the expulsion of the bromide ion. Benzyl bromide is an excellent substrate for SN2 reactions due to the stability of the transition state and the absence of β-hydrogens, which minimizes the potential for competing elimination (E2) reactions.[3]

Caption: The Williamson ether synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Properties |

| 5-tert-Butyl-2-hydroxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | 2725-53-3 | Yellowish liquid, bp 251-252 °C[4][5] |

| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 | Colorless to pale yellow liquid, lachrymator, bp 198-199 °C |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | White hygroscopic powder |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Colorless liquid, bp 153 °C |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid, bp 77.1 °C |

| Hexanes | Mixture of C₆H₁₄ isomers | ~86.18 | 110-54-3 (n-hexane) | Colorless liquid, bp 69 °C |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Fine white powder for column chromatography |

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Procedure

-

To a stirred solution of 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the resulting suspension at room temperature for approximately 15-20 minutes to facilitate the formation of the phenoxide.

-

Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 9:1). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[6]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Appearance | Expected to be a pale yellow oil or a low-melting solid. |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are as follows:

-

Aldehyde proton (-CHO): A singlet at ~10.4 ppm. This downfield shift is characteristic of an aldehyde proton.[7]

-

Aromatic protons (phenyl ring of benzyl group): A multiplet in the range of 7.3-7.5 ppm, integrating to 5 protons.

-

Aromatic protons (benzaldehyde ring): Three protons exhibiting distinct signals due to their substitution pattern. Expected to be in the range of 7.0-7.8 ppm.

-

Methylene protons (-OCH₂-): A singlet at ~5.1 ppm, integrating to 2 protons.

-

tert-Butyl protons (-C(CH₃)₃): A singlet at ~1.3 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

-

Aldehyde carbonyl carbon (-CHO): A signal in the range of 190-195 ppm.

-

Aromatic carbons: Multiple signals in the range of 110-160 ppm.

-

Methylene carbon (-OCH₂-): A signal around 70-75 ppm.

-

Quaternary carbon of tert-butyl group (-C(CH₃)₃): A signal around 34-36 ppm.

-

Methyl carbons of tert-butyl group (-C(CH₃)₃): A signal around 31-32 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic absorption bands (in cm⁻¹) are expected for the following functional groups:

-

C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption in the range of 1200-1250 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended reaction time, ensure all reagents and solvents were anhydrous. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes accelerate the reaction.

-

Low Yield: Low yields may result from incomplete reaction or product loss during work-up and purification. Ensure efficient extraction and careful handling during column chromatography.

-

Purification Challenges: If the product is difficult to separate from byproducts, such as benzyl alcohol or dibenzyl ether, careful optimization of the eluent system for column chromatography is crucial. A shallow gradient elution may be necessary.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound from 5-tert-butyl-2-hydroxybenzaldehyde. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this valuable intermediate for its application in various fields of chemical research and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. rsc.org [rsc.org]

- 4. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 5. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzalde...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde: Starting Materials and Synthetic Strategies

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, a valuable intermediate in the development of novel therapeutics and other advanced materials. The focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed analysis of the viable starting materials and the subsequent synthetic transformations. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted aromatic aldehyde characterized by a benzyloxy group ortho to the aldehyde and a tert-butyl group in the para position.[1][2] This substitution pattern imparts specific steric and electronic properties that make it a crucial building block in the synthesis of complex organic molecules. Its applications span various fields, including medicinal chemistry, where it serves as a precursor for pharmacologically active compounds.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. These strategies differ in the sequence of introducing the key functional groups: the formyl (-CHO) and the benzyl ether (-OCH₂Ph).

Strategy A: Late-stage benzylation of a pre-formed salicylaldehyde derivative. Strategy B: Early-stage benzylation of a phenolic precursor, followed by formylation.

The choice between these strategies depends on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification of intermediates. This guide will explore both pathways in detail.

Strategy A: Synthesis via 4-tert-Butyl-2-hydroxybenzaldehyde

This is a convergent approach where the core salicylaldehyde structure is first assembled and then protected with a benzyl group in the final step.

Step 1: Synthesis of 4-tert-Butylphenol

The most common and industrially scalable starting material for this synthetic route is phenol . The introduction of the tert-butyl group is typically achieved through a Friedel-Crafts alkylation reaction.[3]

-

Reaction: Phenol is alkylated with tert-butyl alcohol or isobutene in the presence of an acid catalyst.[4][5]

-

Catalysts: A variety of catalysts can be employed, including solid acid catalysts like zeolites and ion-exchange resins, as well as traditional Lewis acids.[6] The use of solid acids is often preferred for their recyclability and reduced environmental impact.[5][7]

-

Regioselectivity: The reaction generally yields a mixture of 2-tert-butylphenol and 4-tert-butylphenol, with the para-isomer being the major product under thermodynamic control.[3][4] Separation of the isomers can be achieved by distillation or crystallization.

| Parameter | Value | Reference |

| Starting Material | Phenol | [4] |

| Reagent | tert-Butyl alcohol | [5] |

| Catalyst | Acid catalyst (e.g., zeolites, ion-exchange resins) | [5][6][7] |

| Major Product | 4-tert-Butylphenol | [4] |

Step 2: Formylation of 4-tert-Butylphenol

With 4-tert-butylphenol in hand, the next critical step is the introduction of the aldehyde group ortho to the hydroxyl group. Two classical methods are particularly relevant here: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[8][9]

-

Mechanism: The reaction involves the generation of dichlorocarbene from chloroform and a strong base, which then acts as the electrophile in an electrophilic aromatic substitution with the phenoxide ion.[9][10][11] Hydrolysis of the resulting dichloromethyl-substituted phenol furnishes the aldehyde.[9][12]

-

Conditions: The reaction is typically carried out in a biphasic system with a strong aqueous base (e.g., NaOH) and chloroform.[9]

-

Selectivity: The reaction predominantly yields the ortho-formylated product, salicylaldehyde.[8]

The Duff reaction offers an alternative route for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent.[13][14]

-

Mechanism: The reaction proceeds through the formation of an iminium ion from HMTA in an acidic medium, which then attacks the aromatic ring. Subsequent hydrolysis liberates the aldehyde.[13]

-

Conditions: The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid, which can lead to high yields and regioselectivity.[15][16][17]

-

Advantages: The Duff reaction can be more selective and proceed under milder conditions compared to the Reimer-Tiemann reaction, especially when modified with trifluoroacetic acid.[15][16]

A protocol for the Duff reaction of 4-tert-butylphenol is as follows:

Experimental Protocol: Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde via Duff Reaction [18]

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (17.0 mmol) and hexamethylenetetramine (34.0 mmol) in anhydrous trifluoroacetic acid (30 mL).

-

Heat the reaction mixture to 80 °C and reflux for 24 hours.

-

After completion, slowly pour the mixture into 4 M hydrochloric acid (100 mL) and stir for 10 minutes.

-

Extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with 4 M hydrochloric acid (2 x 100 mL) and deionized water (100 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-tert-butyl-2-hydroxybenzaldehyde.[18]

| Parameter | Value | Reference |

| Starting Material | 4-tert-Butylphenol | [18] |

| Reagent | Hexamethylenetetramine | [18] |

| Solvent/Catalyst | Anhydrous trifluoroacetic acid | [15][18] |

| Product | 5-tert-Butyl-2-hydroxybenzaldehyde | [18][19] |

| Typical Yield | 61% | [18] |

Step 3: Benzylation of 4-tert-Butyl-2-hydroxybenzaldehyde

The final step in this strategy is the benzylation of the hydroxyl group of 4-tert-butyl-2-hydroxybenzaldehyde. This is most commonly achieved via the Williamson ether synthesis.[20][21][22]

-

Mechanism: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[20][22] The phenolic hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of benzyl halide.[20][21]

-

Reagents: A suitable base (e.g., K₂CO₃, NaH) and a benzyl halide (e.g., benzyl bromide, benzyl chloride) are required.[23][24]

-

Conditions: The reaction is often carried out in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction.[23][24]

Experimental Protocol: Benzylation of a Hydroxybenzaldehyde [24]

-

Dissolve the hydroxybenzaldehyde (1.0 eq) in acetone (20 mL).

-

Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) at room temperature.

-

Stir the reaction mixture under reflux overnight.

-

Cool the mixture to room temperature, quench with a saturated aqueous solution of sodium bicarbonate (20 mL), and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (3 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography.

The following diagram illustrates the synthetic pathway of Strategy A:

Strategy B: Synthesis via 4-tert-Butyl-1-(benzyloxy)benzene

This alternative strategy involves protecting the hydroxyl group of 4-tert-butylphenol with a benzyl group before introducing the aldehyde functionality.

Step 1 & 2: Synthesis and Benzylation of 4-tert-Butylphenol

The initial steps of synthesizing 4-tert-butylphenol from phenol are identical to Strategy A. The subsequent step is the benzylation of 4-tert-butylphenol using the Williamson ether synthesis, as described previously, to yield 4-tert-butyl-1-(benzyloxy)benzene.

Step 3: Formylation of 4-tert-Butyl-1-(benzyloxy)benzene

The introduction of the aldehyde group onto the electron-rich 4-tert-butyl-1-(benzyloxy)benzene can be accomplished using several formylation methods. The Vilsmeier-Haack reaction is a particularly effective method for such substrates.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[25][26][27]

-

Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.[27][28]

-

Conditions: The reaction is typically carried out by reacting the substrate with the pre-formed or in situ generated Vilsmeier reagent.[25]

-

Regioselectivity: Formylation occurs preferentially at the ortho position to the activating benzyloxy group.

The following diagram illustrates the synthetic pathway of Strategy B:

Comparison of Synthetic Strategies

| Feature | Strategy A (Late-stage Benzylation) | Strategy B (Early-stage Benzylation) |

| Key Intermediate | 4-tert-Butyl-2-hydroxybenzaldehyde | 4-tert-Butyl-1-(benzyloxy)benzene |

| Formylation Method | Reimer-Tiemann or Duff Reaction | Vilsmeier-Haack Reaction |

| Potential Issues | Potential for side reactions in Reimer-Tiemann; harsh conditions for Duff. | Vilsmeier reagent is moisture sensitive. |

| Overall Efficiency | Can be efficient if formylation is high-yielding. | Often very efficient due to the highly activated nature of the substrate for formylation. |

Safety Considerations

-

Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

-

tert-Butyl Alcohol/Isobutene: Flammable.

-

Acid Catalysts: Corrosive.

-

Chloroform: Carcinogen and toxic. Handle in a well-ventilated fume hood.

-

Strong Bases (e.g., NaOH): Corrosive.

-

Hexamethylenetetramine: Can cause skin and respiratory irritation.

-

Trifluoroacetic Acid: Highly corrosive.

-

Benzyl Bromide: Lachrymator and corrosive.

-

Phosphorus Oxychloride: Highly corrosive and reacts violently with water.

-

N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a reproductive toxin.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform all reactions in a well-ventilated fume hood with appropriate PPE.[29]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, primarily starting from phenol. The choice between a late-stage benzylation (Strategy A) and an early-stage benzylation followed by formylation (Strategy B) will depend on the specific capabilities and constraints of the laboratory. Both strategies rely on well-established and robust organic transformations, providing a reliable foundation for the production of this important synthetic intermediate. Careful consideration of reaction conditions, particularly for the formylation step, is crucial for optimizing yield and purity.

References

- 1. achmem.com [achmem.com]

- 2. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C18H20O2 | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 5. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Reimer-Tiemann_reaction [chemeurope.com]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]

- 17. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]

- 18. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 19. 4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. rsc.org [rsc.org]

- 25. jk-sci.com [jk-sci.com]

- 26. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 27. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 28. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 29. WERCS Studio - Application Error [assets.thermofisher.cn]

An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

This guide provides comprehensive safety information, handling protocols, and risk mitigation strategies for 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, tailored for researchers and professionals in drug development and chemical synthesis. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific accuracy and practical utility.

Chemical Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 796047-09-1[1]

-

Structure:

-

SMILES: CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O[2]

-

Physicochemical Data

| Property | Value | Source |

| Appearance | Expected to be a solid or liquid. | Based on related benzaldehyde derivatives. |

| Storage Temperature | 2-8°C, under an inert atmosphere.[2] | Achmem |

| Boiling Point | High boiling point, likely >200°C at atmospheric pressure. | Inferred from related structures like 4-tert-butylbenzaldehyde (266 °F / 130 °C at 33 hPa) and the addition of the benzyloxy group, which increases molecular weight. |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. | General solubility of aromatic aldehydes. |

| XLogP3-AA | 4.5 | PubChem (Computed for a similar isomer)[3][4] |

Hazard Identification and Classification

Based on available data for this compound and related compounds, this chemical should be handled as a hazardous substance.

GHS Hazard Statements

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

GHS Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

Signal Word

-

Warning [2]

GHS Pictograms

-

Exclamation mark (GHS07)

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation persists, seek medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5] A face shield may be necessary for splash-prone procedures.

-

Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage is at 2-8°C under an inert atmosphere.[2]

-

Incompatibilities: Keep away from strong oxidizing agents. While specific incompatibility data for this compound is limited, benzaldehydes can react violently with strong oxidizing agents.

Accidental Release and Disposal

Spill Response

-

Small Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent the spill from entering drains.[5] Contain the spill and collect the material for disposal.

-

Cleanup: After the material has been collected, clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal

-

Dispose of this chemical and its container in accordance with local, state, and federal regulations.[5] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Toxicological and Ecological Information

Toxicological Profile

Ecological Information

No specific ecological data is available for this compound. However, benzaldehyde is readily biodegradable and has a low potential for bioaccumulation.[6] It exhibits moderate toxicity to aquatic organisms.[6] Due to the "very toxic to aquatic life" classification of the related 4-tert-butylbenzaldehyde, it is prudent to prevent this compound from entering the environment.

Visualizations

GHS Hazard Communication Workflow

Caption: GHS Hazard Identification and Communication for the compound.

Personal Protective Equipment (PPE) Selection Protocol

Caption: Decision workflow for selecting appropriate PPE.

References

- 1. keyorganics.net [keyorganics.net]

- 2. achmem.com [achmem.com]

- 3. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C18H20O2 | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde | C18H20O2 | CID 13645747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. santos.com [santos.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction